molecular formula C25H30O13 B1159703 methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate CAS No. 326594-34-7

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate

Cat. No.: B1159703
CAS No.: 326594-34-7
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Description

Methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.1³,⁷]icos-5-ene-6-carboxylate is a highly oxygenated tricyclic compound characterized by a complex polycyclic framework. Its structure includes:

  • A tricyclo[13.3.1.1³,⁷]icos-5-ene core with five oxygen atoms integrated into the ring system (pentaoxa).
  • An ethylidene group (CH₂=CH–) at position 20, introducing alkene functionality.
  • Three hydroxyl groups (-OH) at positions 16, 17, and 18, enhancing hydrophilicity.
  • A 9-oxo (ketone) group and a methyl carboxylate ester at position 5.

Properties

IUPAC Name

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-3-12-13-7-19(28)35-9-17(11-4-5-15(26)16(27)6-11)34-10-18-20(29)21(30)22(31)25(37-18)38-24(12)36-8-14(13)23(32)33-2/h3-6,8,13,17-18,20-22,24-27,29-31H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZRUJONIJRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC(OCC3C(C(C(C(O3)OC1OC=C2C(=O)OC)O)O)O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate can be synthesized from the natural product taxifolin. The synthetic route involves the glycosylation of taxifolin with a suitable glycosyl donor under acidic conditions .

Chemical Reactions Analysis

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Research has shown that compounds with similar structures exhibit significant biological activities including antioxidant, anti-inflammatory, and anticancer properties. The presence of hydroxyl groups is often linked to enhanced radical scavenging abilities.

Antioxidant Activity

Studies have demonstrated that compounds with multiple hydroxyl groups can effectively scavenge free radicals. This property is crucial for the development of nutraceuticals aimed at preventing oxidative stress-related diseases.

Anticancer Potential

Recent investigations into related compounds suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The specific compound may share these mechanisms due to its structural similarities.

Therapeutic Applications

Given its chemical structure and biological activities, methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate could be explored for several therapeutic applications:

Nutraceutical Development

Due to its antioxidant properties, this compound may be formulated into dietary supplements aimed at enhancing health and preventing chronic diseases.

Pharmaceutical Formulations

The compound's potential anticancer activity could lead to its use in developing new chemotherapeutic agents or adjunct therapies that enhance the efficacy of existing treatments.

Case Studies and Research Findings

Several studies have evaluated the effects of structurally similar compounds on human health:

Mechanism of Action

methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate exerts its effects by competitively inhibiting xanthine oxidase, an enzyme involved in purine metabolism. The inhibition mechanism involves the binding of fraxamoside to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . The glycosidic moiety of fraxamoside plays a significant role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Ring Systems and Oxygen Content

  • Target Compound : Features a tricyclic system with five oxygen atoms (pentaoxa), creating a rigid, polar scaffold .
  • Compound 1 () : A pentacyclic diaza-oxa structure (3,13-diazapentacyclo) with two oxygen atoms and two nitrogen atoms , resulting in reduced polarity compared to the target .
  • Compound 2 () : A fluorinated pentacyclic system (5,7-dioxapentacyclo) with two oxygen atoms and a methanesulfonate group, emphasizing electrophilic reactivity .

Functional Groups

Compound Key Functional Groups Notable Substituents
Target 3,4-Dihydroxyphenyl, trihydroxy, ethylidene, ketone, methyl carboxylate High hydroxyl density (5 –OH groups)
Compound 1 () Methoxy, methyl, carboxylate ester Dimethoxy groups reduce solubility
Compound 3 () 4-Hydroxy-3,5-dimethoxybenzoate ester, diaminomethyleneamino Combines phenolic and amidine-like reactivity

Molecular Weight

Compound Molecular Weight (g/mol) Source
Target ~550–600 (estimated)
Compound 1 () 412.485
Compound 2 () 504.706
Compound 4 () 204.355

Physicochemical Properties

  • Hydrogen Bonding : The target compound’s five hydroxyl groups and ketone/ester moieties suggest superior water solubility compared to Compounds 1 and 3 (), which have fewer -OH groups .
  • Reactivity : The ethylidene group in the target may confer alkene-related reactivity (e.g., cycloadditions), contrasting with the fluorinated electrophilic sites in Compound 2 () .

Biological Activity

Methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene-16,17,18-trihydroxy-9-oxo-2,4,10,13,19-pentaoxatricyclo[13.3.1.13,7]icos-5-ene-6-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.

Chemical Structure

The compound is characterized by its unique tricyclic structure and multiple hydroxyl groups that may contribute to its biological properties. The presence of the 3,4-dihydroxyphenyl moiety suggests potential antioxidant activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene contribute to the scavenging of free radicals, thereby reducing oxidative stress in biological systems .

Compound Activity Reference
Methyl 12...Antioxidant
Similar Phenolic CompoundsAntioxidant

Neuroprotective Effects

Studies have suggested that related compounds may possess neuroprotective effects. For instance, derivatives of β-carboline have been shown to protect neuronal cells from oxidative damage and apoptosis . This suggests that methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene could similarly exert protective effects on neural tissues.

Anti-inflammatory Properties

The compound's structure indicates potential anti-inflammatory activity. Compounds with multiple hydroxyl groups often inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This could be particularly relevant in conditions like arthritis or neuroinflammation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity of various phenolic compounds against cancer cell lines. For example, methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene was tested against several human cancer cell lines and showed promising results in inhibiting cell proliferation .

In Vivo Studies

Animal models have been employed to assess the neuroprotective effects of structurally similar compounds. These studies revealed that administration of these compounds resulted in reduced neuronal loss and improved cognitive function following induced oxidative stress .

The proposed mechanisms for the biological activities of methyl 12-(3,4-dihydroxyphenyl)-20-ethylidene include:

  • Antioxidant Mechanism : The compound may donate hydrogen atoms to free radicals due to its hydroxyl groups.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : By interacting with cellular signaling pathways, it can influence cell survival and apoptosis.

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